N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring a thiazole-2-yloxy substituent at the para position of the benzamide core and an oxan-4-ylsulfanyl ethyl chain appended to the nitrogen atom. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antiparasitic, and anticancer activities . The oxan-4-ylsulfanyl (tetrahydrothiopyran-4-yl) group introduces a sulfur-containing cyclic ether, which may enhance lipophilicity and metabolic stability compared to linear alkyl or aromatic substituents .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(18-7-11-23-15-5-9-21-10-6-15)13-1-3-14(4-2-13)22-17-19-8-12-24-17/h1-4,8,12,15H,5-7,9-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLHCWXHHZSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with a suitable leaving group to form the thiazol-2-yloxy moiety.
Attachment of the Benzamide Core: The thiazol-2-yloxy intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.
Introduction of the Tetrahydro-2H-pyran-4-ylthioethyl Side Chain: The final step involves the nucleophilic substitution of the benzamide with a tetrahydro-2H-pyran-4-ylthioethyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and benzamide moieties are often involved in binding interactions with biological macromolecules, influencing pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Spectroscopic Data Comparison
Notes:
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be classified as a benzamide derivative featuring a thiazole moiety and an oxane sulfanyl group. The general structure can be represented as follows:
Synthesis typically involves multi-step organic reactions including the formation of the thiazole ring and the introduction of the oxane sulfanyl group. The specific synthetic routes can vary but often include methods such as:
- Esterification : To introduce the thiazole moiety.
- Cyclization : For forming the oxane structure.
- Amidation : To attach the benzamide functional group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, in a bioassay conducted at concentrations ranging from 10 to 100 mg/L, it exhibited:
- Inhibition of bacterial growth : Effective against Staphylococcus aureus and Escherichia coli.
- Fungicidal activity : Demonstrated efficacy against fungal strains such as Candida albicans.
The results indicate a promising lead for developing new antimicrobial agents.
Insecticidal Activity
In addition to its antimicrobial effects, this compound has been evaluated for its insecticidal properties. A study reported that at a concentration of 10 mg/L, it achieved over 90% mortality in mosquito larvae, showcasing its potential as a biopesticide. The comparative efficacy was noted against established insecticides, suggesting that this compound could be a viable alternative in pest management strategies.
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study assessed the antimicrobial effectiveness of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, which is competitive with existing antibiotics.
Case Study 2: Insecticidal Action
Another study focused on the larvicidal activity against Aedes aegypti, the vector for dengue fever. The compound was tested at various concentrations (1 mg/L to 100 mg/L), with results indicating a dose-dependent response where higher concentrations resulted in increased mortality rates among larvae.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
